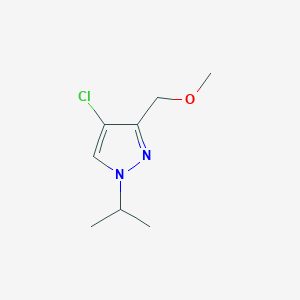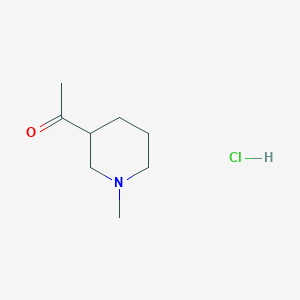
4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the target receptor. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to have activity against a range of targets, including GABA-A receptors, voltage-gated sodium channels, and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole in lab experiments include its potent activity against a range of targets, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, its limitations include its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for research involving 4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. These include further studies on its mechanism of action, its potential as a therapeutic agent for anxiety and epilepsy, and its activity against other targets. Additionally, there is a need for the development of more efficient synthesis methods and improved solubility in aqueous solutions.
Synthesemethoden
The synthesis of 4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-1-isopropylpyrazole-3-carboxylic acid with methanol and paraformaldehyde in the presence of a strong acid catalyst. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent activity against a range of targets, including GABA-A receptors, which are important in the treatment of anxiety and epilepsy.
Eigenschaften
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSYVALNBJCROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)


![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)
![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)


